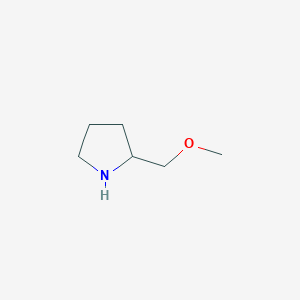
3,5-Dichlorofuran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of DFCA involves various chemical reactions. For instance, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been involved in one-pot sequential multicomponent reactions .Molecular Structure Analysis
The molecular structure of DFCA is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also contains two chlorine atoms and an aldehyde group.Chemical Reactions Analysis
DFCA participates in various chemical reactions due to its reactivity. It has been used in the synthesis of pyrrole-3-carbaldehydes through a proline-catalyzed direct Mannich reaction-cyclization sequence . It has also been involved in the oxidation reactions of 3-phenyl-2-propene compounds .作用機序
3,5-Dichlorofuran-2-carbaldehyde is a highly reactive compound and undergoes various reactions with other compounds. It can undergo nucleophilic substitution reactions, such as nucleophilic substitution of halides and nucleophilic addition reactions. It can also undergo oxidation reactions, such as oxidation of alcohols and oxidation of aldehydes. It can also undergo condensation reactions, such as aldol condensation and Michael addition.
Biochemical and Physiological Effects
This compound is highly reactive and has been shown to be toxic to humans. It can cause skin irritation and respiratory irritation when inhaled. It can also cause eye irritation and can be absorbed through the skin. It is also a potential carcinogen and can cause genetic damage.
実験室実験の利点と制限
The main advantage of using 3,5-Dichlorofuran-2-carbaldehyde in laboratory experiments is its high reactivity, which makes it useful as a starting material for a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, it is highly toxic and should be handled with care. It should be stored in a cool, dry place and should be kept away from heat, sparks, and open flames.
将来の方向性
1. Development of new synthetic methods using 3,5-Dichlorofuran-2-carbaldehyde as a starting material.
2. Investigation of the mechanism of action of this compound in various reactions.
3. Investigation of the biochemical and physiological effects of this compound.
4. Development of new polymers using this compound as a starting material.
5. Development of new organometallic compounds using this compound as a starting material.
6. Investigation of the use of this compound in the synthesis of heterocyclic compounds.
7. Investigation of the use of this compound in the synthesis of pharmaceuticals.
8. Development of new methods for the purification of this compound.
9. Investigation of the use of this compound in the synthesis of polymers.
10. Investigation of the use of this compound in the synthesis of organometallic compounds.
合成法
3,5-Dichlorofuran-2-carbaldehyde can be synthesized by reacting 2-chlorofuran with 3,5-dichlorobenzaldehyde in the presence of anhydrous potassium carbonate in an organic solvent. This reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is usually complete within 1-2 hours. The product is then purified by distillation.
科学的研究の応用
3,5-Dichlorofuran-2-carbaldehyde has been widely used in the synthesis of various compounds, including pharmaceuticals, and is also used in the synthesis of polymers. It is also used in the synthesis of heterocyclic compounds, such as pyridine, thiophene, and furan derivatives. This compound has also been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters. It is also used in the synthesis of various organometallic compounds, such as palladium and ruthenium complexes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dichlorofuran-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-furoic acid", "thionyl chloride", "phosphorus pentachloride", "acetic anhydride", "sodium hydroxide", "chlorine gas", "sodium bisulfite" ], "Reaction": [ "2-furoic acid is first converted to 2-furoyl chloride using thionyl chloride.", "2-furoyl chloride is then reacted with phosphorus pentachloride to form 3,5-dichlorofuran-2-carbonyl chloride.", "The carbonyl chloride is then treated with acetic anhydride and sodium hydroxide to form the corresponding acylated derivative.", "The acylated derivative is then chlorinated using chlorine gas to form 3,5-dichlorofuran-2-carbaldehyde.", "Finally, the product is purified by treatment with sodium bisulfite to remove any remaining impurities." ] } | |
CAS番号 |
101079-68-9 |
分子式 |
C5H2Cl2O2 |
分子量 |
164.97 g/mol |
IUPAC名 |
3,5-dichlorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H2Cl2O2/c6-3-1-5(7)9-4(3)2-8/h1-2H |
InChIキー |
MZWNSDRTRZHGNI-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1Cl)C=O)Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



